1-(3,5-Dimethoxypyridin-2-yl)ethanone

Adenosine A1 Receptor GPCR Antagonist Neuropharmacology

Researchers studying adenosine A1 receptor (A1R) signaling often face compound availability and potency limitations. 1-(3,5-Dimethoxypyridin-2-yl)ethanone (CAS 1822632-28-9) directly addresses this gap: • A1R antagonist with Ki = 3.5 nM, surpassing clinical candidate tonapofylline (Ki = 7.4 nM) • Potent ENPP2/autotaxin inhibition (IC50 = 7.20 nM), comparable to ONO-8540506 • Versatile 3,5-dimethoxypyridine building block for SAR & library synthesis Supplied with verified purity. In stock for immediate dispatch.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Cat. No. B13129675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethoxypyridin-2-yl)ethanone
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=N1)OC)OC
InChIInChI=1S/C9H11NO3/c1-6(11)9-8(13-3)4-7(12-2)5-10-9/h4-5H,1-3H3
InChIKeyVARSBXWPKVWJFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Dimethoxypyridin-2-yl)ethanone: Chemical Identity & Procurement


1-(3,5-Dimethoxypyridin-2-yl)ethanone (CAS: 1822632-28-9) is a synthetic heterocyclic aromatic ketone belonging to the pyridine derivative class [1]. Its molecular formula is C9H11NO3 with a molecular weight of 181.19 g/mol . The compound is characterized by an ethanone functional group directly attached to the 2-position of a pyridine ring, which is further substituted with methoxy (-OCH3) groups at the 3- and 5-positions . This specific substitution pattern is a key structural determinant for its applications in medicinal chemistry and as a synthetic building block .

1-(3,5-Dimethoxypyridin-2-yl)ethanone vs. Generic Pyridine Analogs


The 3,5-dimethoxy substitution pattern on the pyridine ring of 1-(3,5-Dimethoxypyridin-2-yl)ethanone is not merely decorative; it is a functional prerequisite for its observed bioactivities. Direct removal or alteration of these methoxy groups fundamentally alters the compound's electronic properties, molecular recognition profile, and consequently, its target affinity. For instance, the presence of the methoxy groups at the 3- and 5-positions significantly influences the compound's interaction with the adenosine A1 receptor and the ENPP2 enzyme, leading to specific inhibitory constants (Ki/IC50) that are unlikely to be replicated by unsubstituted pyridine or other regioisomeric dimethoxypyridine analogs [1][2]. Substituting with a generic, less-defined pyridine derivative would introduce significant variability and likely abolish the specific, quantifiable potency demonstrated in validated assays, rendering any comparative or downstream research invalid [3].

1-(3,5-Dimethoxypyridin-2-yl)ethanone: Evidence vs. Key Comparators


Adenosine A1 Receptor Affinity vs. Tonapofylline

1-(3,5-Dimethoxypyridin-2-yl)ethanone exhibits a binding affinity (Ki) of 3.5 nM for the human adenosine A1 receptor, as determined by a radioligand displacement assay [1]. This value is directly comparable to, and nominally more potent than, the clinical-stage adenosine A1 antagonist tonapofylline (BG 9928), which has a reported Ki of 7.4 nM for the same human receptor [2]. This positions the compound as a structurally novel, sub-10 nM A1 binder suitable for hit-to-lead optimization or as a pharmacological tool compound.

Adenosine A1 Receptor GPCR Antagonist Neuropharmacology

ENPP2 (Autotaxin) Inhibition vs. ONO-8540506

1-(3,5-Dimethoxypyridin-2-yl)ethanone inhibits human ENPP2 (ectonucleotide pyrophosphatase/phosphodiesterase family member 2, also known as Autotaxin) with an IC50 of 7.20 nM in a fluorescence-based assay using FS3 as a substrate [1]. This potency falls squarely within the range reported for the advanced autotaxin inhibitor ONO-8540506, which demonstrated IC50 values of 6.4–19 nM against recombinant human ENPP2 protein [2]. This direct quantitative alignment underscores the compound's utility as a potent ENPP2 modulator.

ENPP2 Autotaxin Lipid Signaling

Organic Solvent Solubility vs. Unfunctionalized Pyridine

The compound exhibits good solubility in standard organic solvents such as ethanol and dimethyl sulfoxide (DMSO) . While specific quantitative solubility limits (e.g., mg/mL) are not provided in this source, the qualitative statement establishes a baseline for handling. This contrasts with unsubstituted pyridine, which, despite being a liquid miscible with many organics, may present different reactivity and solubility profiles when used as a building block for complex molecules [1]. The methoxy substituents on 1-(3,5-Dimethoxypyridin-2-yl)ethanone enhance its compatibility with organic reaction media commonly used in medicinal chemistry synthesis and bioassay preparation.

Solubility Formulation Organic Synthesis

1-(3,5-Dimethoxypyridin-2-yl)ethanone: Key Application Scenarios


A1 Antagonist Tool Compound for GPCR Research

For research groups focused on adenosine A1 receptor (A1R) signaling, 1-(3,5-Dimethoxypyridin-2-yl)ethanone serves as a potent (Ki = 3.5 nM) chemical probe. Its direct comparability to and nominal superiority over the clinical candidate tonapofylline (Ki = 7.4 nM) makes it an attractive alternative for in vitro binding and functional assays. This scenario is ideal for target validation studies, high-throughput screening campaigns requiring a novel chemotype, and structure-activity relationship (SAR) exploration around the 3,5-dimethoxypyridine scaffold for GPCR antagonism .

ENPP2/Autotaxin Inhibition in Cancer & Lipid Signaling

The compound's potent inhibition of human ENPP2 (IC50 = 7.20 nM) directly aligns it with the activity of advanced autotaxin inhibitors like ONO-8540506 . This positions 1-(3,5-Dimethoxypyridin-2-yl)ethanone as a valuable starting point for research programs investigating the role of autotaxin and its product, lysophosphatidic acid (LPA), in processes such as cancer cell migration, fibrosis, and neuropathic pain. Its use as a reference inhibitor in biochemical and cell-based assays is a direct, data-backed application.

Synthetic Intermediate for Dimethoxypyridine Derivatives

The ethanone moiety at the 2-position of the pyridine ring is a key reactive handle for further derivatization. This compound serves as a versatile building block for constructing more complex heterocyclic systems, particularly those requiring a 3,5-dimethoxypyridine core . Its demonstrated biological activity profile (A1 and ENPP2) provides a rationale for using it as a privileged scaffold in the design of focused compound libraries for medicinal chemistry programs .

Selectivity Profiling Across Adenosine Receptor Subtypes

Given its strong affinity for the A1 receptor (Ki = 3.5 nM), a logical and valuable application is the profiling of 1-(3,5-Dimethoxypyridin-2-yl)ethanone against other adenosine receptor subtypes (A2A, A2B, A3) to determine its selectivity window. This data would be directly comparable to the selectivity profiles of known A1 antagonists like DPCPX (Ki A1 = 3.9 nM) , which exhibits varying degrees of selectivity. Establishing this selectivity profile is a critical step for any group considering the compound for in vivo or advanced in vitro studies, as it defines the potential for off-target effects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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